molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B040343
CAS No.: 372198-69-1
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps :

    Formation of Imidazo[1,2-a]pyridine-3-carboxylic Acid: Pyridine and malonic acid are reacted in an anhydrous organic solvent to form the imidazo[1,2-a]pyridine-3-carboxylic acid.

    Bromination: The imidazo[1,2-a]pyridine-3-carboxylic acid is then subjected to a bromination reaction to yield 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

    Esterification: Finally, the 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is esterified with ethanol to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621803
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-69-1
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 5-bromopyridin-2-amine (1.2 g, 7.05 mmol) and ethyl 2-chloro-3-hydroxyacrylate potassium salt (6.6 g, 28.19 mmol) (prepared in a similar manner as 22) in EtOH (100 mL) at room temperature was added sulfuric acid (751 μL, 14.10 mmol) dropwise. The reaction mixture was heated at 78° C. overnight. The reaction was cooled to room temperature and the solvent was concentrated. The residue was taken in water and the pH was adjusted between 6-8 with saturated sodium bicarbonate. The crude product was extracted with ethyl acetate. The organic was washed with brine and dried over anhydrous sodium sulfate. The crude product was purified by silica chromatography to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (24s). MS m/z 270.2 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-3-hydroxyacrylate potassium salt
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
751 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (5.22 g, 30.2 mmol) and ethyl 2-chloro-3-oxopropanoate (5.00 g, 33.2 mmol) (Toronto Research Chemicals; 5% solution on benzene) was stirred in ethanol (151 mL, 30.2 mmol) under nitrogen. The mixture was heated to 75° C. for 4 hours and then at ambient temperature for 2 days. The solvent was removed under vacuum to give a solid residue which was purified by silica gel chromatography, eluting with hexane/ethyl acetate (6:4 to 4:6) to give the desired product as a solid (2.40 g; 30%).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

Add concentrated sulfuric acid (0.56 g, 5.78 mmol) to a suspension of 2-chloro-3-oxo-propionic acid ethyl ester potassium salt (Tetrahedron 2000, 58(40), 7915-7921; 3.27 g, 17.3 mmol) and 2-amino-5-bromopyridine (1.0 g, 5.78 mmol) in ethanol (100 mL). Reflux for 2 h, cool, and carefully dilute with saturated aqueous sodium bicarbonate. Extract in ethyl acetate, combine organic extracts, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 0.85 g (55%) of the subtitled compound as a white solid. MS ES+m/e 269.0, 271.0 (M+1) bromine isotope. 1H NMR (400 MHz, DMSO-d6) δ 9.32 (m, 1H), 8.28 (s, 1H), 7.79 (d, J=10 Hz, 1H), 7.70 (dd, J=10, 2 Hz, 1H), 4.36 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Synthesis routes and methods IV

Procedure details

A mixture of 9.69 g 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) and 450 mL anhydrous tetrahydrofuran was added little by little to 4.5 mL isopropyl magnesium bromide (0.75 M tetrahydrofuran solution) under ice-cooling in a stream of nitrogen. Then, this reaction solution was returned to room temperature and stirred for 1.5 hours. The reaction solution was cooled to −60° C. or less in a dry ice/acetone bath, 50 mL solution of 4.5 mL ethyl chlorocarbonate in anhydrous tetrahydrofuran was added dropwise thereto over 30 minutes, and the temperature of the reaction solution was increased to 0° C. After saturated sodium bicarbonate was added to the reaction solution, ethyl acetate and water were added thereto, and the organic layer was separated. The aqueous layer was saturated with common salt and then extracted with ethyl acetate. The combined organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The resulting residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 5.09 g of the title compound as white crystals.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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